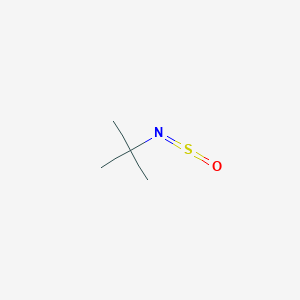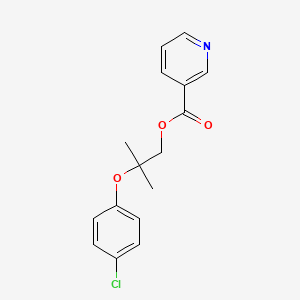![molecular formula C11H7N3O B14671476 3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,5,7,9,11,13-hexaene CAS No. 42394-92-3](/img/structure/B14671476.png)
3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,5,7,9,11,13-hexaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-oxa-5,10,15-triazatetracyclo[76002,6011,15]pentadeca-1,5,7,9,11,13-hexaene is a complex heterocyclic compound It is characterized by its unique tetracyclic structure, which includes oxygen and nitrogen atoms within its rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,5,7,9,11,13-hexaene typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions that promote the formation of the tetracyclic structure. The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,5,7,9,11,13-hexaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its properties and reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary but often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.
科学的研究の応用
3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,5,7,9,11,13-hexaene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific diseases.
Industry: Its properties are being investigated for use in materials science, including the development of new polymers and advanced materials.
作用機序
The mechanism of action of 3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,5,7,9,11,13-hexaene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
- 5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),5,7,10-pentaene
- 10-oxo-2-oxa-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene-13-carboxylic acid
Uniqueness
3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,5,7,9,11,13-hexaene is unique due to its specific tetracyclic structure, which includes both oxygen and nitrogen atoms. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its utility in scientific research.
特性
CAS番号 |
42394-92-3 |
|---|---|
分子式 |
C11H7N3O |
分子量 |
197.19 g/mol |
IUPAC名 |
3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,5,7,9,11,13-hexaene |
InChI |
InChI=1S/C11H7N3O/c1-2-9-13-7-3-4-8-11(15-6-12-8)10(7)14(9)5-1/h1-5H,6H2 |
InChIキー |
KSCRKKHLGXPYKZ-UHFFFAOYSA-N |
正規SMILES |
C1N=C2C=CC3=NC4=CC=CN4C3=C2O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(Anthracen-9-yl)oxy]methyl}oxirane](/img/structure/B14671404.png)
![3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14671408.png)
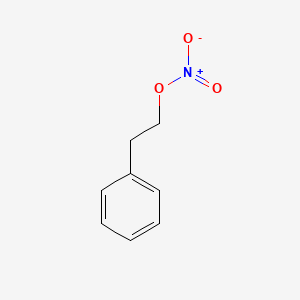
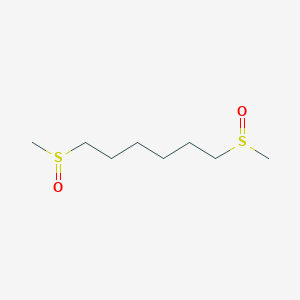
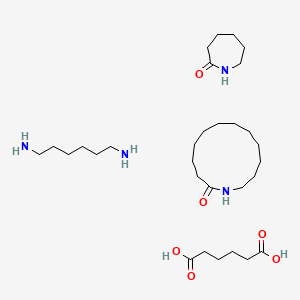
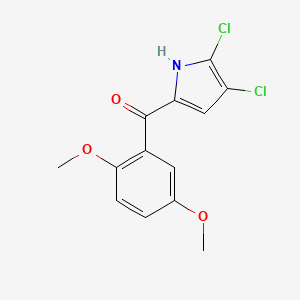
![N-[2-(1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14671438.png)
